5-[4-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Overview
Description
5-[4-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a unique combination of a fluorophenyl group, a phenyl group, and an imidazole ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with an appropriate nucleophile.
Attachment of the Phenyl Group: This can be done via a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Halogenated or aminated aromatic compounds.
Scientific Research Applications
5-[4-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure, which may interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity, affecting various signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-2-phenyl-1H-imidazole
- 5-phenyl-1H-imidazole-2-yl-2-methoxyphenol
- 4-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-yl-2-methoxyphenol
Uniqueness
5-[4-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is unique due to the specific combination of its functional groups. The presence of both fluorophenyl and methoxyphenol groups, along with the imidazole ring, provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c1-27-19-12-9-16(13-18(19)26)22-24-20(14-5-3-2-4-6-14)21(25-22)15-7-10-17(23)11-8-15/h2-13,26H,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEVOFQJMADUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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